6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

Vue d'ensemble

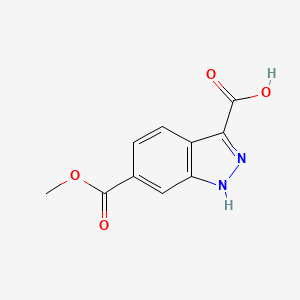

Description

6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is an organic compound belonging to the indazole family Indazoles are bicyclic heterocycles that consist of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a methoxycarbonyl group at the 6-position and a carboxylic acid group at the 3-position of the indazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and appropriate carboxylic acid derivatives.

Carboxylation: The carboxylic acid group at the 3-position can be introduced through carboxylation reactions, such as the reaction of organometallic intermediates with carbon dioxide.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to alcohols or other reduced forms.

Substitution: The indazole ring can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted indazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promise in treating neurological disorders, enhancing drug efficacy and specificity. For instance, it serves as a precursor for compounds targeting nicotinic acetylcholine receptors, which are implicated in conditions like Alzheimer's disease and schizophrenia .

Case Study: Neurological Agents

Research has demonstrated that derivatives of this compound exhibit agonistic activity on the α7 nicotinic receptor, making them potential candidates for treating cognitive deficits associated with neurodegenerative diseases .

Biochemical Research

Enzyme Inhibition Studies

The compound is employed in studies focusing on enzyme inhibition, which provides insights into metabolic pathways relevant to various diseases, including cancer. Its ability to modulate enzyme activity makes it a valuable tool in understanding disease mechanisms and developing therapeutic strategies .

Case Study: Cancer Therapeutics

A study highlighted the use of indazole derivatives in inhibiting specific enzymes involved in cancer progression, showcasing their potential as anticancer agents .

Material Science

Development of Novel Materials

In material science, this compound is explored for its unique chemical properties that contribute to the development of advanced materials such as polymers and coatings. These materials often exhibit enhanced performance characteristics due to the structural properties imparted by the indazole framework .

Agricultural Chemistry

Agrochemical Applications

The compound is investigated for its potential role in formulating agrochemicals aimed at pest control. Its efficacy in this domain could lead to more sustainable agricultural practices by minimizing environmental impact while maximizing pest management effectiveness .

Analytical Chemistry

Detection and Quantification Methods

this compound is also utilized in analytical chemistry for detecting and quantifying biomolecules. This application is crucial for environmental monitoring and food safety assessments, where accurate measurement of chemical constituents is essential .

Data Summary Table

Mécanisme D'action

The mechanism of action of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Indazole-3-carboxylic acid: Lacks the methoxycarbonyl group at the 6-position.

6-Methyl-1H-indazole-3-carboxylic acid: Has a methyl group instead of a methoxycarbonyl group at the 6-position.

1H-Indazole-3-carboxylic acid: Lacks the methoxycarbonyl group at the 6-position.

Uniqueness: 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is unique due to the presence of both the methoxycarbonyl group at the 6-position and the carboxylic acid group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid is a compound belonging to the indazole family, known for its diverse biological activities. This article focuses on its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 220.184 g/mol

- Structure : The compound features a methoxycarbonyl group at the 6-position and a carboxylic acid at the 3-position of the indazole ring, contributing to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The compound's effectiveness is attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression.

The mechanism of action involves interaction with specific molecular targets within cancer cells. The methoxycarbonyl group enhances binding affinity to certain enzymes involved in metabolic processes, while the carboxylic acid group may facilitate interactions with cellular receptors. This dual functionality allows for modulation of key signaling pathways that regulate cell growth and survival .

Case Studies

- In Vitro Studies : A study published in Molecules assessed the effects of various indazole derivatives, including this compound, on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC values suggesting potent anticancer activity .

- Antimicrobial Testing : Another study focused on evaluating the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

Comparative Analysis

| Compound | Activity Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 10 | Induces apoptosis |

| Indazole Derivative X | Antimicrobial | 32 | Disrupts cell wall synthesis |

| Indole-3-acetic acid | Plant hormone | N/A | Regulates plant growth |

Propriétés

IUPAC Name |

6-methoxycarbonyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)11-12-8(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTKLZPDTBASOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646517 | |

| Record name | 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-60-1 | |

| Record name | 6-Methyl 1H-indazole-3,6-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.